molecular formula C18H18N2O3 B2658230 3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide CAS No. 1797879-34-5

3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide

Cat. No.: B2658230
CAS No.: 1797879-34-5
M. Wt: 310.353
InChI Key: TUOZHONFKOBHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide (CAS 1797879-34-5) is a synthetic organic compound with the molecular formula C₁₈H₁₈N₂O₃ and a molecular weight of 310.35 g/mol . This benzamide derivative is of significant interest in medicinal chemistry, particularly in the field of neuroscience. It serves as a valuable research compound for investigating the dopamine D3 receptor, a key target for understanding and developing treatments for neuropsychiatric disorders, Parkinson's disease, and drug addiction . Compounds within this structural class are explored for their potential as high-affinity, selective D3 receptor antagonists or partial agonists . The structure features a 3-cyanobenzamide group linked to a 2-methoxy-2-(3-methoxyphenyl)ethyl chain, contributing to its physicochemical properties, including a calculated topological polar surface area of 71.4 Ų . This reagent is supplied for laboratory research purposes only. All products are strictly for research use and are not intended for human or animal use .

Properties

IUPAC Name

3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-16-8-4-6-14(10-16)17(23-2)12-20-18(21)15-7-3-5-13(9-15)11-19/h3-10,17H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOZHONFKOBHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide typically involves the reaction of 3-methoxyphenylacetonitrile with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The methoxy groups can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacophore and Binding Interactions

  • 4-Cyano-N-[5-[2-(3-Methoxyphenyl)Ethyl]-2H-Pyrazol-3-yl]Benzamide (): This pyrazole-linked analog shares the 3-methoxyphenyl-ethyl motif but positions the cyano group on the 4-position. Such positional isomerism could alter binding pocket interactions in mGluR5 or kinase targets, emphasizing the importance of substitution patterns .
  • 2-Hydroxy-N-{3-[2-(2-Methoxyphenyl)Ethoxy]Phenyl}Benzamide (): The hydroxy group and ethoxy linker in this compound facilitate hydrogen bonding, contrasting with the target’s cyano group, which may engage in dipole-dipole interactions. These differences could influence solubility and membrane permeability .

Physicochemical Properties

  • Solubility: Methoxy groups enhance hydrophilicity, but the cyano moiety and aromatic rings may counterbalance this, leading to moderate aqueous solubility.
  • Stability : The absence of hydrolytically labile groups (e.g., acetoxy in ) suggests improved metabolic stability .

Data Tables

Table 2: Physicochemical Properties

Property Target Compound CDPPB 3-Acetoxy Analog
Molecular Weight ~354.4 g/mol 335.3 g/mol 313.3 g/mol
LogP (Predicted) ~2.5 3.1 2.8
Hydrogen Bond Donors 1 1 0
Hydrogen Bond Acceptors 5 5 5

Biological Activity

The compound 3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. With a molecular formula of C₁₈H₁₈N₂O₃ and a molecular weight of approximately 302.35 g/mol, its structure features a benzamide core with a cyano group and methoxy substituents, which are known to influence its reactivity and biological interactions. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3

Key Functional Groups

  • Cyano Group (-C≡N) : Known for its electrophilic properties, it can participate in various chemical reactions.
  • Methoxy Groups (-OCH₃) : These groups enhance lipophilicity and may affect the compound's interaction with biological targets.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial : Potential efficacy against various pathogens.
  • Anticancer : Inhibition of tumor cell proliferation.
  • Anti-inflammatory : Modulation of inflammatory pathways.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The cyano group may enhance binding affinity to enzymes or receptors, while the methoxy groups can influence the compound's pharmacokinetics and dynamics.

Study 1: Anticancer Activity

A study investigating the anticancer properties of related benzamide derivatives found that compounds with similar structural features demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range, suggesting potent activity against tumor growth .

Study 2: Antimicrobial Properties

In another investigation, researchers evaluated the antimicrobial efficacy of benzamide derivatives. The results indicated that certain compounds exhibited MIC values comparable to established antibiotics against both Gram-positive and Gram-negative bacteria .

Study 3: In Vivo Studies

Animal models have been used to assess the therapeutic potential of compounds related to this compound. These studies often focus on the compound's effects on inflammation and tumor growth, providing insights into its pharmacological applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The table below summarizes key features and biological activities of related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-[1-cyano-2-(2-methoxyphenyl)ethyl]acetamideC₁₂H₁₄N₂O₂Acetamide instead of benzamideVaries; some anti-inflammatory
4-cyano-N-(2-(4-methoxyphenyl)ethyl)benzamideC₁₈H₁₉N₂O₃Similar structure with different substituentsPotential anti-inflammatory
3-methoxy-N-[4-(4-methoxyphenyl)butanoyl]benzamideC₂₀H₂₃N₂O₄Additional alkyl chainUnique anti-cancer activities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.